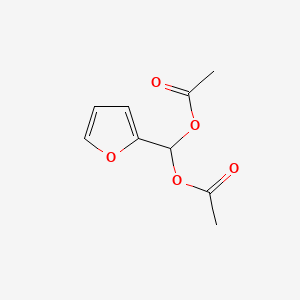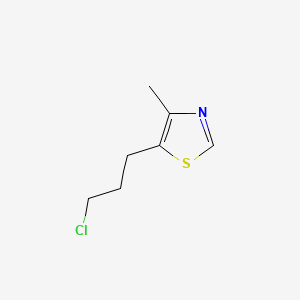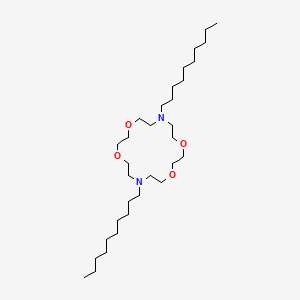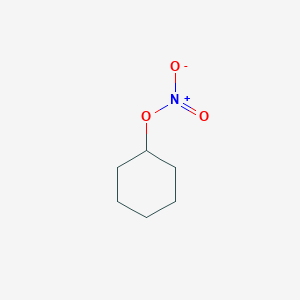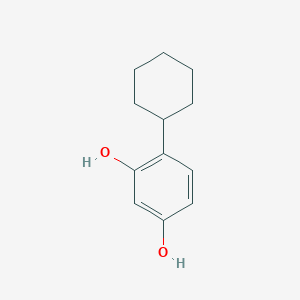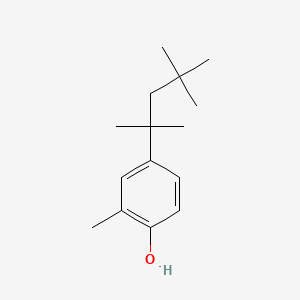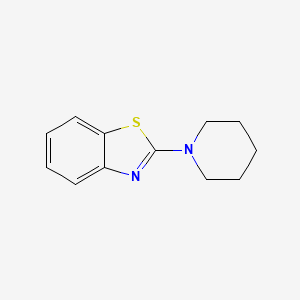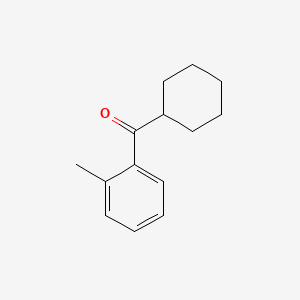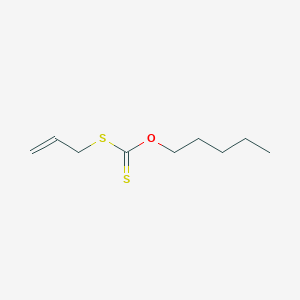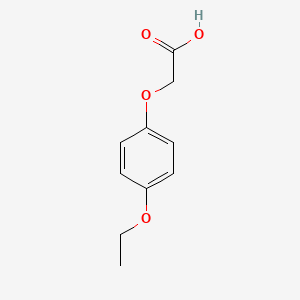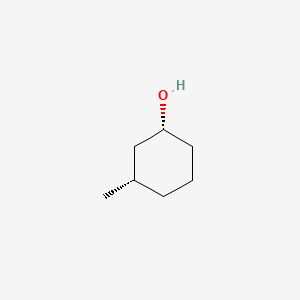
cis-3-Methylcyclohexanol
Overview
Description
Cis-3-Methylcyclohexanol is a cyclic alcohol that is widely used in scientific research due to its unique properties. It is a colorless liquid with a pleasant odor and is soluble in water and organic solvents. This compound is synthesized through various methods and is used in a wide range of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Diastereoisomeric Differentiation in Mass Spectrometry
Diastereoisomeric differentiation of cis- and trans-2-methylcyclohexanol has been studied in the gas phase using Fourier transform ion cyclotron resonance (FT-ICR) spectroscopy and scandium cations. The results indicate that the ratio of certain metalled ions formed favors the product from cis-2-methylcyclohexanol, demonstrating the potential of using Sc+ chemical ionization in the gas phase for diastereoisomeric analysis of alcohols (Antonczak et al., 2003).
Dehydration and GC-MS Analysis in Organic Chemistry Education
The dehydration of cis- and trans-2-methylcyclohexanol mixtures has been used in undergraduate organic laboratories to illustrate the reaction mechanisms and product analysis through gas chromatography−mass spectroscopy (GC−MS). This experiment showcases the different reaction pathways and products of the cis and trans isomers, providing a practical understanding of chemical transformations and analytical techniques (Clennan & Clennan, 2011).
Biotransformation by Fungal Strains
cis-2-Methylcyclohexanol has been involved in the study of biotransformation using various fungal strains. Notably, certain strains like Fusarium sp. have demonstrated effective oxidoreduction capabilities, converting cis-2-methylcyclohexanol to other products, showcasing the potential of using fungi for specific organic transformations (Kawamoto et al., 2008).
Conformational Analysis in Chemistry
The conformational analysis of cis and trans isomers of methylcyclohexanols, including 2-methylcyclohexanol, has been performed to study the axial-equatorial conformational equilibrium. This analysis aids in understanding the structural aspects of these molecules and their implications in chemical reactions and product formation (Chiurdoglu & Masschelein, 2010).
properties
IUPAC Name |
(1R,3S)-3-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSABYAWKQAHBT-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031658 | |
| Record name | cis-3-Methylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5454-79-5 | |
| Record name | cis-3-Methylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005454795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3-Methylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the stereochemical outcomes of microbial and chemical reduction of 3-methylcyclohexanone?
A: Research shows that the reduction of 3-methylcyclohexanone can yield different stereoisomers depending on the method used. Glomerella cingulata preferentially reduces (±)-3-methylcyclohexanone to (-)-cis-3-methylcyclohexanol (1S-3R) with an enantiomeric excess of 33%. [] In contrast, chemical reduction using surface-modified nano fly ash as an activator with NaBH4 as the reducing agent leads to the exclusive formation of cis-3-methylcyclohexanol with the hydroxyl group in the equatorial position. [, ]
Q2: Why is there a preference for the formation of the cis isomer in the chemical reduction of 3-methylcyclohexanone?
A: Studies suggest that the exclusive formation of this compound with an equatorial hydroxyl group in chemical reductions using activated Si-MCM-41 or SBA-16 supports is due to the presence of activated silanol groups on the support surface. These silanol groups are thought to activate the carbonyl group of the ketone through nucleophilic interaction, promoting the formation of the thermodynamically favored cis isomer. []
Q3: Can microorganisms selectively metabolize the different isomers of 3-methylcyclohexanol?
A: Yes, research indicates that microorganisms can exhibit stereoselectivity in the metabolism of 3-methylcyclohexanol isomers. For example, both (±)-cis and (±)-trans-3-methylcyclohexyl acetate are hydrolyzed by microbial esterases to yield predominantly (-)-cis-3-methylcyclohexanol and (+)-trans-3-methylcyclohexanol, respectively. This suggests that the spatial arrangement of the methyl and hydroxyl groups significantly influences the substrate specificity of microbial enzymes. []
Q4: How does the metabolic fate of 3-methylcyclohexanol differ from that of cyclohexylmethanol?
A: Unlike cyclohexylmethanol, which undergoes aromatization to benzoic acid and hippuric acid in rabbits, the isomeric methylcyclohexanols, including 3-methylcyclohexanol, are primarily excreted as glucuronide conjugates of their thermodynamically more stable forms. [] This difference highlights the impact of even subtle structural changes on the metabolic pathways of cyclic alcohols.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




